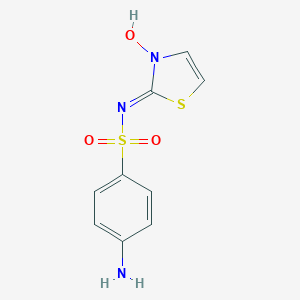
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide, also known as TSNO, is a compound that has gained attention in recent years due to its potential applications in various scientific fields. TSNO is a nitric oxide (NO) donor molecule that has been shown to have various biochemical and physiological effects. The purpose of
Mechanism of Action
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide releases NO in a controlled manner, which can activate various signaling pathways in cells. NO is a signaling molecule that plays important roles in various physiological processes, including vasodilation, neurotransmission, and immune response. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can also react with various cellular targets, including proteins and DNA, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can activate various signaling pathways in cells, which can result in the modulation of various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide is its ability to release NO in a controlled manner, which can be useful in studying the effects of NO on various physiological processes. However, N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can also react with various cellular targets, which can result in non-specific effects. Additionally, the synthesis and characterization of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be challenging, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide. One direction is the development of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide-based therapies for various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases. Another direction is the study of the mechanism of action of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide, including its interactions with cellular targets and signaling pathways. Additionally, the synthesis and characterization of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be further optimized to improve its use in scientific research.
Synthesis Methods
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be synthesized through the reaction of sulfanilamide with thiazol-2-yl-hydroxylamine in the presence of a base. The resulting compound can be purified through recrystallization and characterized through spectroscopic techniques.
Scientific Research Applications
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been used in various scientific research applications, including cardiovascular research, cancer research, and neurobiology research. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
properties
CAS RN |
19250-30-7 |
|---|---|
Product Name |
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide |
Molecular Formula |
C9H9N3O3S2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(3-hydroxy-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S2/c10-7-1-3-8(4-2-7)17(14,15)11-9-12(13)5-6-16-9/h1-6,13H,10H2/b11-9- |
InChI Key |
DMRCXSXRPZTGSD-LUAWRHEFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)/N=C\2/N(C=CS2)O |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2N(C=CS2)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2N(C=CS2)O |
synonyms |
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



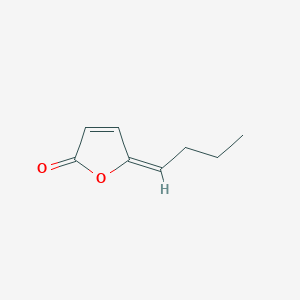
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

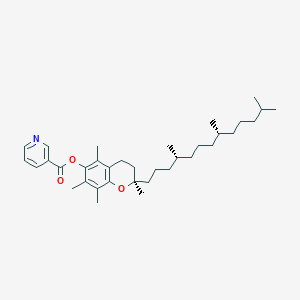
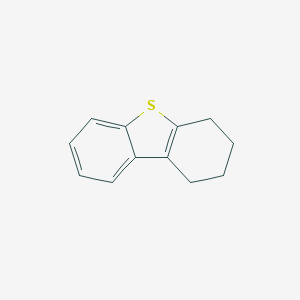

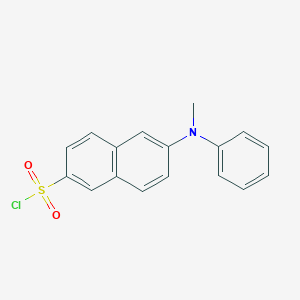
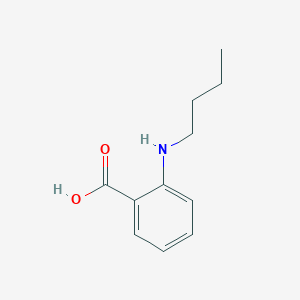

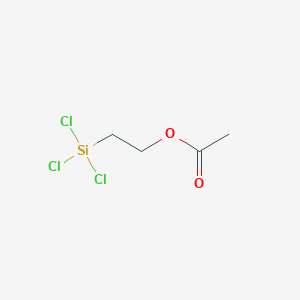

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

